Cas no 1808893-91-5 (2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide)
2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- Z2737132747
- 2-ethoxy-6-methyl-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]pyridine-3-carboxamide
- 2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
- AKOS033721761
- EN300-26607302
- 1808893-91-5
- 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide
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- Inchi: 1S/C19H21N3O3/c1-3-25-19-16(8-7-13(2)21-19)18(24)20-12-14-5-4-6-15(11-14)22-10-9-17(22)23/h4-8,11H,3,9-10,12H2,1-2H3,(H,20,24)
- InChI Key: WLCBFGYZUNTSOY-UHFFFAOYSA-N
- SMILES: C1(OCC)=NC(C)=CC=C1C(NCC1=CC=CC(N2CCC2=O)=C1)=O
Computed Properties
- Exact Mass: 339.15829154g/mol
- Monoisotopic Mass: 339.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.5Ų
Experimental Properties
- Density: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 609.9±55.0 °C(Predicted)
- pka: 13.47±0.46(Predicted)
2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26607302-0.05g |
2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide |
1808893-91-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide
Introduction to 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide (CAS No. 1808893-91-5)
2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide, identified by its CAS number CAS No. 1808893-91-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide is characterized by its intricate arrangement of functional groups, including an ethoxy group, a methyl group, and a pyridinecarboxamide moiety. These features contribute to its unique chemical properties and biological interactions. The presence of the 2-oxo-1-azetidinyl substituent in the phenyl ring adds an additional layer of complexity, which is often associated with enhanced binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic benefits. The 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide has emerged as a compound of interest due to its structural features that suggest it may interact with various biological pathways. Specifically, the pyridinecarboxamide moiety is known to be a key pharmacophore in many bioactive molecules, often contributing to their efficacy and selectivity.
The synthesis of 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the azetidinone intermediate, followed by its functionalization with the phenyl ring and subsequent attachment to the pyridinecarboxamide backbone. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.
The biological activity of 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide has been explored in various preclinical studies. These studies have revealed that the compound exhibits inhibitory effects on certain enzymes and receptors that are implicated in various diseases. For instance, preliminary data suggest that it may have potential applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter pathways. Additionally, its structural similarity to known bioactive molecules has prompted researchers to investigate its potential as an anti-inflammatory agent.
The pharmacokinetic properties of 2-Ethoxy-6-methyl-N-[[3-(2-oxo-1-azetidinyl)phenyl]methyl]-3-pyridinecarboxamide are also of great interest. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. This suggests that it may have good bioavailability and could be suitable for oral administration in humans. Furthermore, its stability under various physiological conditions enhances its potential as a viable therapeutic candidate.
In conclusion, 2-Ethoxy-6-methyl-N-[[3-(2-Oxo-[em style="font-weight: bold;">1-[em style="font-weight: bold;">azetidinyl)]phenyl)methyl]-3-pyridinecarboxamide (CAS No. 1808893[em style="font-weight: bold;">915) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and promising biological activities make it a valuable compound for further research and development. As more data becomes available regarding its efficacy and safety profiles, this compound could potentially lead to the discovery of new treatments for various diseases.
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